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molecular formula C9H9NO2 B075352 2,6-Diacetylpyridine CAS No. 1129-30-2

2,6-Diacetylpyridine

Cat. No. B075352
M. Wt: 163.17 g/mol
InChI Key: BEZVGIHGZPLGBL-UHFFFAOYSA-N
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Patent
US05166062

Procedure details

A 250 mL three-necked round bottom flask fitted with magnetic stirrer and nitrogen inlet was charged with 5.0 g (30.6 mmol) of 2,6-diacetylpyridine and 60 mL of anhydrous isopropyl alcohol. To the stirred solution was added 1.16 g (3.06 mmol) of sodium borohydride in three equal portions. The initially colorless solution became yellow and warmed then slowly returned to pale yellow.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:12])[CH3:11])[N:5]=1)(=[O:3])C.[BH4-].[Na+].[CH:15](O)(C)C>>[CH3:15][C:10]([CH3:11])([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH2:1][OH:3])[N:5]=1)[OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C1=NC(=CC=C1)C(C)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL three-necked round bottom flask fitted with magnetic stirrer and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
warmed

Outcomes

Product
Name
Type
Smiles
CC(O)(C1=NC(=CC=C1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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